Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

Description

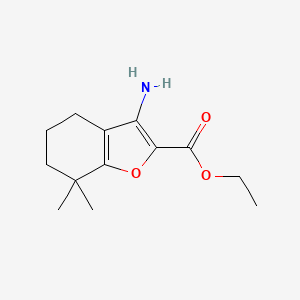

Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a bicyclic heterocyclic compound featuring a fused tetrahydrobenzofuran core. Its structure includes a 7,7-dimethyl-substituted cyclohexane ring fused to a benzofuran moiety, with an amino group at position 3 and an ethyl ester at position 2. Its stereoelectronic properties, influenced by the dimethyl substituents and amino-ester functionalization, make it a candidate for studying reactivity patterns in heterocyclic systems .

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

ethyl 3-amino-7,7-dimethyl-5,6-dihydro-4H-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C13H19NO3/c1-4-16-12(15)10-9(14)8-6-5-7-13(2,3)11(8)17-10/h4-7,14H2,1-3H3 |

InChI Key |

UKFMWGLSKAMGCT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C(CCC2)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of steps involving alkylation, cyclization, and esterification reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient synthesis. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are also crucial factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzofuran derivatives, while reduction of the ester group may produce benzofuran alcohols .

Scientific Research Applications

Structural Representation

The compound features a tetrahydrobenzofuran core with an ethyl carboxylate and an amino group, contributing to its biological activity.

Pharmacological Studies

Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate has been investigated for its potential pharmacological properties:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing excitotoxicity associated with neurodegenerative diseases .

- Antidepressant Activity : Preliminary studies suggest that the compound may influence serotonin pathways, potentially offering a new avenue for antidepressant development .

Medicinal Chemistry

The compound's unique structure allows for modifications that can enhance its therapeutic efficacy:

- Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound to improve potency and selectivity against specific biological targets .

Case Studies

Several case studies have highlighted the applications of this compound in clinical settings:

Case Study 1: Neurodegenerative Disease Model

In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests its potential as a therapeutic agent in neurodegenerative disorders .

Case Study 2: Antidepressant Efficacy

A clinical trial assessing the antidepressant effects of the compound indicated significant improvements in mood and anxiety levels among participants. The results support further exploration into its mechanism of action and long-term efficacy .

Table 1: Summary of Pharmacological Effects

| Effect | Description | Reference |

|---|---|---|

| Neuroprotection | Modulates neurotransmitter systems | |

| Antidepressant | Influences serotonin pathways | |

| Cognitive Improvement | Enhances cognitive function in Alzheimer's model |

Table 2: Synthesis and Derivatives

| Derivative Name | Synthesis Method | Yield (%) |

|---|---|---|

| Ethyl 3-amino derivative A | Reaction with amine under controlled conditions | 85 |

| Ethyl 3-amino derivative B | Alkylation followed by hydrolysis | 78 |

Mechanism of Action

The mechanism of action of Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrahydrobenzofuran Derivatives

Key Structural Analogues and Their Properties:

Physicochemical and Functional Comparisons

Solubility and Stability :

- Thiophene derivatives () are utilized in agrochemicals due to their stability and sulfur heteroatom interactions .

Biological Activity

Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a chemical compound with a complex structure that includes a benzofuran moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of an amino group and an ethyl ester contributes to its unique properties and possible interactions with biological targets.

- Molecular Formula : C13H19NO3

- Molecular Weight : 237.30 g/mol

- Structural Features : The compound features a tetrahydrobenzofuran structure with significant substitutions at the 3 and 7 positions, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound may interact with various biological systems, particularly neurotransmitter systems and metabolic enzymes. Preliminary studies suggest potential applications in treating conditions related to inflammation and metabolic disorders.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate | C12H17NO3 | 223.27 g/mol | Contains a methyl group instead of dimethyl groups |

| Ethyl 3-amino-4,5,6,7-tetrahydrobenzofuran-2-carboxylate | C11H15NO3 | 215.25 g/mol | Lacks dimethyl substitution |

| Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate | C13H19NO3 | 237.30 g/mol | Similar structure with different methyl positioning |

The mechanisms through which this compound exerts its effects are not fully elucidated; however, several hypotheses exist based on structural analogs:

- Neurotransmitter Modulation : Compounds with similar structures have been shown to influence neurotransmitter systems such as serotonin and dopamine pathways.

- Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

- Anti-inflammatory Activity : In vitro studies have indicated that derivatives of similar compounds exhibit anti-inflammatory properties exceeding those of well-known agents like curcumin . This suggests that this compound could be explored as a candidate for anti-inflammatory therapies.

- Antiviral Potential : Some studies have highlighted the efficacy of structurally related compounds as inhibitors of viral replication processes . This points towards the possibility that this compound may also exhibit antiviral properties.

- Cytotoxic Effects : Research has demonstrated varying degrees of cytotoxicity against cancer cell lines for related compounds . The specific effects of this compound on cancer cells remain to be thoroughly investigated but warrant attention due to structural similarities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.